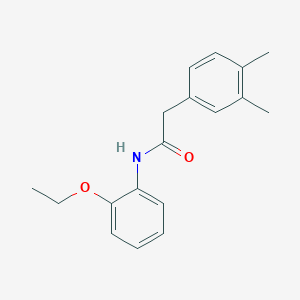![molecular formula C28H42N2O4 B4925499 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol]](/img/structure/B4925499.png)
1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol], also known as PIPES, is a chemical compound commonly used in scientific research. PIPES is a member of the piperazine family and is a derivative of imidazole. It is a zwitterionic buffer that is widely used in biochemistry and molecular biology experiments due to its unique chemical properties.
Mecanismo De Acción
1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is a zwitterionic buffer, which means that it can act as both an acid and a base. It has a pKa of 7.5, which is close to the physiological pH of 7.4. 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] works by accepting or donating protons to maintain a constant pH in a solution. It is also able to stabilize proteins and enzymes by forming hydrogen bonds with them.
Biochemical and Physiological Effects:
1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] has been shown to have a minimal effect on biochemical and physiological processes. It does not interfere with enzyme activity or protein function, making it an ideal buffer for biological experiments. 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is also non-toxic and does not inhibit cell growth, making it suitable for cell culture experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is its ability to maintain a constant pH in a solution. It is also highly soluble in water and has a low UV absorbance, making it easy to work with in experiments. 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is also non-toxic and does not interfere with biochemical or physiological processes, making it ideal for biological experiments.
One limitation of 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is that it has a relatively narrow buffering range. It is effective at buffering solutions between pH 6.1 and 7.5, but outside of this range, it is less effective. 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is also relatively expensive compared to other buffering agents, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] in scientific research. One area of interest is the development of new 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] derivatives with improved buffering capacity and a wider buffering range. Another area of interest is the use of 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] in drug delivery systems, where it could be used to stabilize drugs and improve their solubility. Finally, 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] could be used in the development of new diagnostic tools and assays, where it could be used to stabilize enzymes and proteins.
Métodos De Síntesis
1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] can be synthesized by reacting 1,4-diaminopiperazine with 3-(3-ethyl-5-methylphenoxy)-2-propanol in the presence of a base. The reaction yields a white crystalline powder that is highly soluble in water. The synthesis of 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is commonly used as a buffering agent in biological experiments. It is used to maintain a constant pH in solutions and to stabilize proteins and enzymes. 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] has been used in a wide range of experiments, including protein purification, enzyme assays, and cell culture. It is also used in electrophoresis and chromatography to separate and analyze proteins and nucleic acids.
Propiedades
IUPAC Name |
1-(3-ethyl-5-methylphenoxy)-3-[4-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O4/c1-5-23-11-21(3)13-27(15-23)33-19-25(31)17-29-7-9-30(10-8-29)18-26(32)20-34-28-14-22(4)12-24(6-2)16-28/h11-16,25-26,31-32H,5-10,17-20H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJXDJBLZKBNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCC(CN2CCN(CC2)CC(COC3=CC(=CC(=C3)CC)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethyl-5-methylphenoxy)-3-[4-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4925422.png)
![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4925439.png)
![2-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4925447.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4925449.png)

![5-[2-(3-bromobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4925455.png)
![1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4925462.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4925466.png)


![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,5-dichlorophenyl)benzamide](/img/structure/B4925479.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4925494.png)